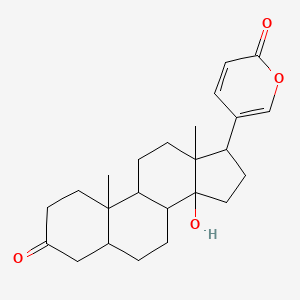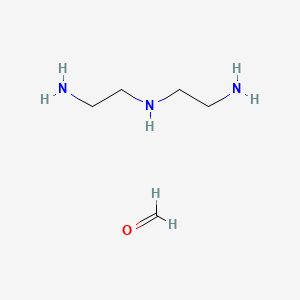
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless or pale yellow liquid with a strong ammonia-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde can be synthesized through the ammonolysis of 1,2-dichloroethane. The reaction involves the following steps:
Reactants: 1,2-dichloroethane and ammonia.
Conditions: The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and a pressure of 392.3 kPa.
Process: The reaction mixture is neutralized with a base to obtain a mixture of free amines.
Industrial Production Methods
In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde follows a similar process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block in the synthesis of complex organic molecules.
Biology: It serves as a chelating agent in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde involves its ability to form stable complexes with metal ions and other molecules. This property makes it an effective chelating agent and stabilizer. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and coordination bonds, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triethylenetetramine: Another polyamine with similar chelating properties.
Ethylenediamine: A simpler diamine with fewer functional groups.
Tetraethylenepentamine: A larger polyamine with more complex structure and higher chelating capacity.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde is unique due to its balance of reactivity and stability, making it versatile for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler amines .
Propiedades
Número CAS |
52470-47-0 |
|---|---|
Fórmula molecular |
C5H15N3O |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde |
InChI |
InChI=1S/C4H13N3.CH2O/c5-1-3-7-4-2-6;1-2/h7H,1-6H2;1H2 |
Clave InChI |
QWKQSQDBKIRFCZ-UHFFFAOYSA-N |
SMILES canónico |
C=O.C(CNCCN)N |
Números CAS relacionados |
70750-07-1 52470-47-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
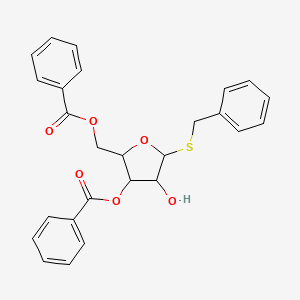
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

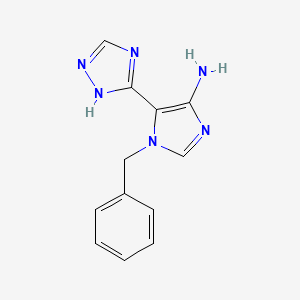
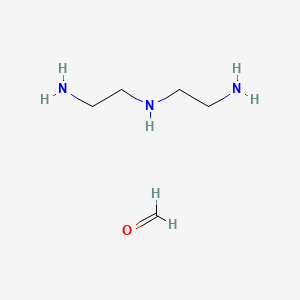

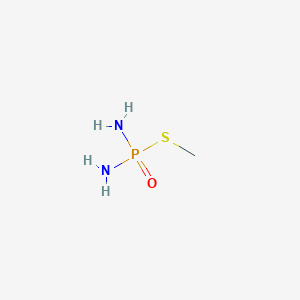
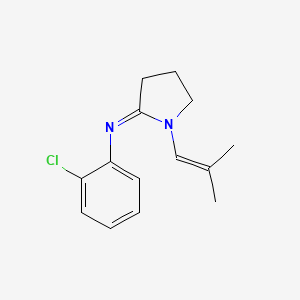
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
